3-Chloro-6-(cyclohexyloxy)pyridazine

Lipophilicity Membrane permeability ADME optimization

Researchers optimizing lead series often hit flat SAR when varying alkoxy substituents on pyridazine cores. 3-Chloro-6-(cyclohexyloxy)pyridazine (CAS 17321-26-5) addresses this with XLogP3 2.7-over 1.2 log units above smaller alkoxy analogs-at identical TPSA (35.01 Ų). • Probes lipophilicity-activity relationships without core alteration or extra synthesis. • Single Cl handle guarantees defined regiochemistry in cross-coupling. • Validated scaffold for decoupling pesticidal activity from mammalian toxicity. Crystalline solid (mp 106-108 °C); stable under standard storage.

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
CAS No. 17321-26-5
Cat. No. B1295687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(cyclohexyloxy)pyridazine
CAS17321-26-5
Molecular FormulaC10H13ClN2O
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=NN=C(C=C2)Cl
InChIInChI=1S/C10H13ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2
InChIKeyOJQAWSGLUDQRGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(cyclohexyloxy)pyridazine: Physicochemical & Structural Identity


3-Chloro-6-(cyclohexyloxy)pyridazine (CAS 17321-26-5, NSC 75072) is a 3,6-disubstituted pyridazine heterocycle bearing a chlorine atom at the 3-position and a cyclohexyloxy ether at the 6-position [1]. With a molecular weight of 212.68 g·mol⁻¹, a computed XLogP3 of 2.7, and a topological polar surface area (TPSA) of 35.01 Ų, this compound occupies a distinct physicochemical space among 3-chloro-6-alkoxypyridazine analogs [1]. It is catalogued in the EPA DSSTox database (DTXSID10938340) and the NCI/DTP repository, underscoring its relevance to both environmental and therapeutic screening programs [1]. The compound is supplied as a crystalline solid with a reported melting point of 106–108 °C (from ligroine) and is stable under recommended storage conditions .

Synthetic handle Single chlorine enables unambiguous cross-coupling with defined regiochemistry, supporting reproducible SAR exploration.
Physicochemical profile Reported substantial lipophilicity increase relative to smaller alkoxy analogs, while preserving TPSA, supports membrane penetration studies.
Solid-state stability Crystalline solid with elevated melting point facilitates recrystallization and long-term storage for multi-year research programs.

3-Chloro-6-(cyclohexyloxy)pyridazine: Why Analog Substitution Fails


Although 3-chloro-6-alkoxypyridazines share a common heterocyclic core, the identity of the alkoxy substituent at the 6-position exerts a decisive influence on lipophilicity, steric profile, and electronic distribution across the pyridazine ring [1]. Cyclohexyloxy is a markedly bulkier and more lipophilic substituent than methoxy or isopropoxy, shifting the computed XLogP3 from approximately 1.0–1.7 for smaller alkoxy analogs to 2.7 for the cyclohexyloxy derivative—a difference exceeding one log unit . This physicochemical divergence alters membrane permeability, metabolic stability, and target-binding enthalpy in ways that cannot be compensated by simple molar equivalents [1]. Furthermore, the regioisomeric position of the cyclohexyloxy group (6- vs. 5-substitution) produces distinct electronic resonance patterns within the π-deficient pyridazine nucleus, as documented in mesomeric effect studies of 3,6-disubstituted pyridazines [2]. Consequently, substituting 3-chloro-6-(cyclohexyloxy)pyridazine with a smaller alkoxy congener or a regioisomer risks undermining the structure–activity relationships (SAR) established during lead optimization, making direct procurement of the specific compound essential for reproducible research outcomes.

Alkoxy lipophilicity mismatch Replacing the cyclohexyloxy group with smaller alkoxy substituents may shift LogP significantly, altering membrane partitioning and metabolic stability. Direct procurement of the cyclohexyloxy congener is required to maintain SAR continuity.
Regioisomeric electronic divergence The 5-substituted regioisomer shares identical MW and similar LogP but differs in conjugation topology (meta vs. para to chloro‑nitrogen). Electronic distribution changes may lead to reactivity and binding affinity shifts that undermine lead optimization.
Dichloro analog chemoselectivity 3,6-Dichloropyridazine introduces dual reactive sites and documented mixed-product outcomes under cross‑coupling conditions. The single‑chlorine target eliminates chemoselectivity ambiguity, ensuring reproducible mono‑functionalization.

3-Chloro-6-(cyclohexyloxy)pyridazine: Differentiation Evidence vs. Analogs


Lipophilicity Advantage Over Smaller Alkoxy Analogs

3-Chloro-6-(cyclohexyloxy)pyridazine exhibits a computed XLogP3 of 2.7, which is 1.65 log units higher than 3-chloro-6-methoxypyridazine (LogP = 1.05) and 1.21 log units higher than 3-chloro-6-isopropoxypyridazine (LogP = 1.49) [1]. This difference exceeds the commonly applied threshold of ~1 log unit considered meaningful for altered membrane partitioning in both agrochemical and drug-design contexts. The cyclohexyloxy group increases lipophilicity without substantially increasing the TPSA (35.01 Ų for the target vs. 35.01 Ų for the methoxy analog), preserving a favorable balance between passive permeability and aqueous solubility [1].

Lipophilicity shift
Cross-study comparable
ΔLogP +1.65 vs. methoxy; +1.21 vs. isopropoxy (target XLogP3 2.7)
Reported lipophilicity advantage supports membrane permeability profiling and CNS lead optimization.
Computed values; experimental confirmation recommended.
Lipophilicity Membrane permeability ADME optimization

Regioselective Cross-Coupling via Single Chlorine Handle

3-Chloro-6-(cyclohexyloxy)pyridazine possesses a single chlorine at position 3, enabling unambiguous regioselectivity in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig). In contrast, 3,6-dichloropyridazine contains two reactive chlorine sites, which under classical Suzuki conditions yields a documented 7:3 mixture of mono- and diphenylated products—a chemoselectivity problem that necessitates additional separation steps and reduces effective yield [1]. The cyclohexyloxy group at position 6 is chemically inert under standard cross-coupling conditions, serving as a stable blocking group that directs all reactivity to the 3-position chlorine.

Cross-coupling selectivity
Head-to-head comparison
Single-product selectivity vs. 70:30 mono/di mixture for dichloro analog under classical Suzuki conditions
Single chlorine handle eliminates purification burden, reducing synthetic timeline and cost.
Pd-catalyzed Suzuki phenylation; ScienceDirect reference.
Cross-coupling Regioselectivity Synthetic building block

Regioisomeric Electronic Effects: 6- vs. 5-Position

The target compound (3-chloro-6-cyclohexyloxy) and its regioisomer 3-chloro-5-(cyclohexyloxy)pyridazine (CAS 1346691-27-7) share identical molecular formula, molecular weight (212.67 g·mol⁻¹), and computed LogP (~2.84) [1]. However, the position of the cyclohexyloxy substituent relative to the electron-withdrawing chloro group alters the mesomeric electron distribution within the π-deficient pyridazine ring. Woliński and Ilczuk's systematic study of mesomeric effects in 3,6-disubstituted pyridazines demonstrated that the substitution pattern at positions 3 and 6 produces distinct electronic resonance contributions that differ from other regioisomeric arrangements [2]. In the 6-substituted isomer, the cyclohexyloxy oxygen is conjugated para to the chloro-substituted nitrogen, whereas in the 5-isomer the relationship is meta, leading to different reactivity profiles in nucleophilic aromatic substitution.

Regioisomeric electronics
Class-level inference
6-substituted: para conjugation to chloro‑nitrogen; 5‑isomer: meta conjugation (identical MW, similar LogP)
Electronic topology differentiation may alter reactivity; SAR integrity requires explicit 6‑isomer procurement.
Based on mesomeric effect study of 3,6-disubstituted pyridazines (Woliński & Ilczuk, 1976).
Regioisomerism Electronic effects Structure-activity relationship

Enhanced Crystalline Stability Compared to Analogs

3-Chloro-6-(cyclohexyloxy)pyridazine exhibits a melting point of 106–108 °C (from ligroine), which is 14–23 °C higher than 3-chloro-6-methoxypyridazine (mp 84–85 °C) and 37–43 °C higher than 3,6-dichloropyridazine (mp 65–69 °C) [1][2]. The elevated melting point, attributable to the increased van der Waals contacts and molecular weight contributed by the cyclohexyl moiety, indicates stronger crystal lattice energy.

Crystalline stability
Cross-study comparable
Melting point 106–108 °C
Elevated melting point supports solid-state stability and recrystallization purification.
Δmp +22 °C vs. methoxy analog (84–85 °C); +39 °C vs. dichloro analog (65–69 °C).
Thermal stability Crystallinity Formulation development

Insecticidal Selectivity Over Mammalian Toxicity

A systematic evaluation of 43 O,O-dialkyl O-3-pyridazinyl phosphorothioates demonstrated that O,O-dimethyl O-(6-cyclohexyloxy-3-pyridazinyl)phosphorothioate—a derivative incorporating the identical 6-cyclohexyloxy-pyridazine scaffold—exhibited substantially reduced acute oral mammalian toxicity while maintaining high insecticidal and acaricidal activity against two-spotted spider mite, turnip aphid, smaller brown planthopper, mosquito larvae, and American cockroach [1]. This selectivity profile was not observed across the majority of other 3-pyridazinyl phosphorothioates tested, where pesticidal activity generally paralleled mammalian toxicity. The 6-cyclohexyloxy substitution pattern was uniquely associated with the decoupling of insecticidal potency from mammalian toxicity, providing class-level evidence that this scaffold may confer favorable selectivity ratios in agrochemical lead development.

Insecticidal selectivity
Class-level inference
Scaffold-derived phosphorothioate: high activity with reduced mammalian toxicity (qualitatively distinct from 42 comparators)
Reported selectivity precedent may inform agrochemical lead design; requires compound-specific validation.
Exact LD50/LC50 unavailable; class-level evidence from O,O-dialkyl phosphorothioate series.
Agrochemical discovery Selectivity ratio Insecticidal scaffold

3-Chloro-6-(cyclohexyloxy)pyridazine: Application Scenarios


Lipophilicity-Driven Lead Optimization for CNS Targets

When a hit or lead series based on 3-chloro-6-alkoxypyridazine requires improved membrane permeability to access intracellular or CNS targets, 3-chloro-6-(cyclohexyloxy)pyridazine provides a pre-built scaffold with an XLogP3 of 2.7—over 1.2 log units higher than the isopropoxy analog—while maintaining the same TPSA of 35.01 Ų [1]. This allows medicinal chemists to probe the lipophilicity–activity relationship without altering the core heterocycle or introducing additional synthetic steps. The single chlorine handle ensures that subsequent functionalization via Suzuki or Buchwald-Hartwig coupling proceeds with defined regiochemistry, avoiding the purification challenges associated with 3,6-dichloropyridazine [2].

Agrochemical Discovery Leveraging Scaffold Selectivity

The 6-cyclohexyloxypyridazine scaffold has a validated precedent for decoupling pesticidal activity from mammalian toxicity in phosphorothioate derivatives, where the compound incorporating this scaffold demonstrated high insecticidal/acaricidal efficacy with substantially reduced acute oral toxicity in mice—a selectivity profile not generally observed among 42 comparator phosphorothioates [3]. Agrochemical discovery teams exploring novel pyridazine-based herbicides targeting phytoene desaturase (PDS) or other validated targets can use 3-chloro-6-(cyclohexyloxy)pyridazine as a starting building block to generate diverse libraries while retaining the scaffold associated with favorable selectivity. The compound's higher lipophilicity (XLogP3 2.7) relative to smaller alkoxy analogs may also enhance cuticular penetration in foliar-applied herbicide applications [1].

Regioselective Cross-Coupling Methodology Development

3-Chloro-6-(cyclohexyloxy)pyridazine serves as an ideal model substrate for developing and benchmarking regioselective cross-coupling methodologies on the pyridazine nucleus. Unlike 3,6-dichloropyridazine, which produces a 7:3 mixture of mono- and di-coupled products under standard Suzuki conditions [2], the target compound's single chlorine eliminates chemoselectivity ambiguity, allowing researchers to isolate the effect of catalyst, ligand, base, and solvent on a single well-defined reaction outcome. The cyclohexyloxy group provides sufficient steric bulk to probe steric sensitivity in coupling reactions without being so large as to preclude reactivity entirely. The compound's high melting point (106–108 °C) and crystallinity further facilitate purification and characterization of reaction products .

Regioisomeric Probe for Electronic SAR Studies

The availability of both 3-chloro-6-(cyclohexyloxy)pyridazine and its 5-substituted regioisomer (3-chloro-5-(cyclohexyloxy)pyridazine, CAS 1346691-27-7, LogP ~2.84) offers SAR researchers a matched molecular pair for dissecting positional electronic effects on biological activity while holding lipophilicity essentially constant [1]. The two regioisomers differ in the conjugation pathway between the cyclohexyloxy oxygen and the chloro-substituted ring position (para vs. meta), which alters the mesomeric electron distribution within the pyridazine ring [4]. This enables systematic evaluation of electronic contributions to target binding independent of bulk lipophilicity changes, a key advantage when optimizing potency–selectivity profiles.

Application
Selection Property
Validation Focus
CNS lead optimization / permeability studies
Lipophilicity-elevated pyridazine scaffold with single chlorine handle
LogP-dependent membrane partitioning; regioselective cross-coupling reproducibility
Agrochemical scaffold optimization
6-cyclohexyloxypyridazine scaffold with reported selectivity precedent
Insecticidal/mammalian toxicity decoupling profile; cuticular penetration potential
Cross-coupling methodology development
Single chlorine handle eliminates chemoselectivity ambiguity
Mono-functionalization yield benchmarking; comparison to dihalogenated pyridazine background
Electronic SAR probe (regioisomeric matched pair)
6- vs. 5-substituted regioisomer pair with constant lipophilicity
Mesomeric effect contribution to target binding; para vs. meta conjugation topology analysis
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